molecular formula C20H15N5O2 B14462473 Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone CAS No. 73664-54-7

Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone

Cat. No.: B14462473
CAS No.: 73664-54-7
M. Wt: 357.4 g/mol
InChI Key: JCCHPSKPXIVTJY-ZMOGYAJESA-N
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Description

This compound is a derivative of veratraldehyde, which is widely used as a flavorant and odorant due to its pleasant woody fragrance . The addition of the p-(tricyanovinyl)phenyl)hydrazone group enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone typically involves the reaction of veratraldehyde with p-(tricyanovinyl)phenyl)hydrazine. This reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the hydrazone bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium dichromate for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and yield.

Major Products

The major products formed from these reactions include oximes, hydrazones, and various substituted derivatives. These products have significant applications in the pharmaceutical and chemical industries .

Mechanism of Action

The mechanism of action of Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form hydrazone bonds with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of specific enzymes or the activation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone include other hydrazone derivatives such as:

  • Benzaldehyde hydrazone
  • Acetophenone hydrazone
  • Salicylaldehyde hydrazone

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the veratraldehyde and p-(tricyanovinyl)phenyl)hydrazone groups.

Properties

CAS No.

73664-54-7

Molecular Formula

C20H15N5O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-[4-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]phenyl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C20H15N5O2/c1-26-19-8-3-14(9-20(19)27-2)13-24-25-17-6-4-15(5-7-17)18(12-23)16(10-21)11-22/h3-9,13,25H,1-2H3/b24-13+

InChI Key

JCCHPSKPXIVTJY-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)C(=C(C#N)C#N)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)C(=C(C#N)C#N)C#N)OC

Origin of Product

United States

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